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Compound of Interest

Compound Name: Thiazole, 5-ethyl-2-phenyl-

CAS No.: 10045-49-5

Cat. No.: B159263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-ethyl-2-phenylthiazole, a

heterocyclic compound with potential applications in medicinal chemistry and drug

development. We will delve into its chemical identity, physicochemical properties, synthesis

methodologies, potential biological activities, and safety considerations. This document is

designed to be a valuable resource for professionals engaged in the exploration and utilization

of novel thiazole derivatives.

Core Identifiers and Chemical Identity
5-ethyl-2-phenylthiazole is an aromatic heterocyclic compound featuring a central thiazole ring

substituted with an ethyl group at the 5-position and a phenyl group at the 2-position.
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Identifier Value

CAS Number 10045-49-5

IUPAC Name 5-ethyl-2-phenyl-1,3-thiazole

Molecular Formula C₁₁H₁₁NS

Molecular Weight 189.28 g/mol

Canonical SMILES CCC1=CN=C(S1)C2=CC=CC=C2

InChI Key QRDONIWIOXKQKB-UHFFFAOYSA-N

Physicochemical Properties
Understanding the physicochemical properties of 5-ethyl-2-phenylthiazole is crucial for its

handling, formulation, and application in various experimental settings.

Property Value Reference

Appearance Pale yellow liquid or solid [1]

Melting Point 36-39 °C [1]

Boiling Point ~150 °C [1]

Density ~1.188 g/cm³ [1]

Solubility

Soluble in organic solvents like

ethanol; limited solubility in

water.

[1]

Stability

Generally stable under normal

conditions. May decompose

under extreme heat or in the

presence of strong oxidizing

agents.

[1]
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Synthesis of 5-ethyl-2-phenylthiazole: The Hantzsch
Thiazole Synthesis
The most prevalent and versatile method for the synthesis of substituted thiazoles is the

Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887.[2] This reaction

involves the condensation of an α-haloketone with a thioamide.[2] The driving force of this

reaction is the formation of a stable aromatic thiazole ring.

For the synthesis of 5-ethyl-2-phenylthiazole, the logical precursors would be an α-haloketone

bearing an ethyl group and thiobenzamide.

α-Halo-ketone
(e.g., 1-bromo-2-butanone) + Thiobenzamide Thiazoline Intermediate

 Nucleophilic Attack
& Cyclization 5-ethyl-2-phenylthiazole

 Dehydration
(Aromatization) 

Click to download full resolution via product page

Caption: Generalized Hantzsch synthesis pathway for 5-ethyl-2-phenylthiazole.

Experimental Protocol: A Representative Hantzsch
Synthesis
While a specific protocol for 5-ethyl-2-phenylthiazole is not readily available in the cited

literature, the following is a representative, self-validating procedure based on the well-

established Hantzsch synthesis for analogous compounds.[2]

Objective: To synthesize 5-ethyl-2-phenylthiazole via the Hantzsch reaction.

Materials:

1-bromo-2-butanone

Thiobenzamide

Ethanol (or a similar suitable solvent)

Sodium bicarbonate (or another mild base for neutralization)
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Drying agent (e.g., anhydrous magnesium sulfate)

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve thiobenzamide in ethanol.

Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 1-bromo-2-

butanone dropwise at room temperature. The causality here is to control the initial

exothermic reaction.

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC). The

elevated temperature provides the necessary activation energy for the cyclization and

subsequent dehydration steps.

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room

temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium

bicarbonate to quench any remaining acid.

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the

organic layer with brine, and then dry it over anhydrous magnesium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can then be

purified by column chromatography on silica gel to yield pure 5-ethyl-2-phenylthiazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by

analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The

obtained data should be consistent with the expected structure of 5-ethyl-2-phenylthiazole.

Potential Applications in Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-

approved drugs.[3] Phenylthiazole derivatives, in particular, have garnered significant interest

due to their diverse biological activities.
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Phenylthiazole Scaffold
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Caption: Biological activities associated with the phenylthiazole scaffold.

Antifungal Activity
A significant area of research for phenylthiazole derivatives is in the development of novel

antifungal agents.[4][5] Many of these compounds function by inhibiting the fungal enzyme

lanosterol 14α-demethylase (CYP51), which is a crucial component in the biosynthesis of

ergosterol, an essential component of the fungal cell membrane.[4][6] The antifungal drugs

isavuconazole and fosravuconazole, which contain a phenylthiazole structure, are notable

examples.[4] While specific studies on 5-ethyl-2-phenylthiazole are limited, its structural

similarity to known CYP51 inhibitors suggests it could be a promising candidate for further

investigation in this area.[4][6]

Anticancer Activity
Thiazole-containing compounds have also shown promise as anticancer agents.[7] For

instance, derivatives of 4-methyl-2-phenylthiazole have been synthesized and evaluated for

their in vitro activity against various cancer cell lines.[8] The mechanism of action often involves

the induction of apoptosis.[9] The presence of the phenylthiazole core in 5-ethyl-2-

phenylthiazole makes it a molecule of interest for screening in anticancer drug discovery

programs.

Anti-inflammatory and Analgesic Activities
Research has also explored the potential of phenylthiazole derivatives as anti-inflammatory

and analgesic agents.[8] Certain 5-methyl-2-phenylthiazole derivatives have exhibited

significant anti-inflammatory and analgesic properties in animal models, with low ulcerogenic
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effects compared to standard drugs.[8] This suggests that 5-ethyl-2-phenylthiazole could also

be investigated for similar activities.

Analytical Characterization
The structural elucidation of 5-ethyl-2-phenylthiazole relies on a combination of spectroscopic

techniques. While a dedicated full spectral analysis for this specific compound is not available

in the provided search results, based on the analysis of structurally similar compounds, the

following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl

group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), and a

singlet for the proton on the thiazole ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl

group, the phenyl group, and the thiazole ring. The chemical shifts of the thiazole ring

carbons are particularly informative for confirming the substitution pattern.[9]

Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight of the compound. The

fragmentation pattern observed in the mass spectrum can provide further structural information.

For 5-ethyl-2-phenylthiazole (C₁₁H₁₁NS), the expected molecular ion peak [M]⁺ would be at

m/z 189.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and

aliphatic), C=N and C=C stretching of the aromatic rings, and vibrations associated with the

thiazole ring.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-ethyl-2-phenylthiazole is not available, general

safety precautions for handling thiazole derivatives should be followed. Based on the SDS for
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related compounds, the following GHS classifications and precautionary statements may be

relevant.[10][11]

Potential GHS Hazard Classifications (based on related compounds):

Acute toxicity, oral

Skin corrosion/irritation

Serious eye damage/eye irritation

Specific target organ toxicity — single exposure (respiratory system)

Recommended Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult a comprehensive and specific Safety Data Sheet for 5-ethyl-2-

phenylthiazole before handling and to perform a thorough risk assessment for any

experimental work.

Conclusion
5-ethyl-2-phenylthiazole is a readily synthesizable heterocyclic compound with a chemical

scaffold that is prevalent in many biologically active molecules. Its potential as a building block

for the development of new antifungal, anticancer, and anti-inflammatory agents makes it a

compound of significant interest for researchers in drug discovery. This guide has provided a

foundational understanding of its properties, synthesis, and potential applications, offering a

starting point for further investigation and innovation in the field of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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